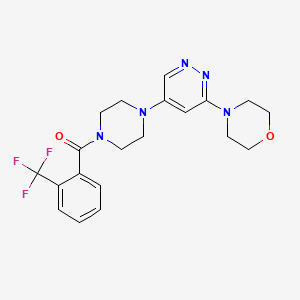

(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5O2/c21-20(22,23)17-4-2-1-3-16(17)19(29)28-7-5-26(6-8-28)15-13-18(25-24-14-15)27-9-11-30-12-10-27/h1-4,13-14H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZQVWPZJRORDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, a morpholinopyridazine moiety, and a trifluoromethylphenyl group. This unique combination is hypothesized to contribute to its biological efficacy.

While the specific mechanisms of action for this compound are still under investigation, studies suggest that it may act as a ligand for various neurotransmitter receptors, particularly serotonin (5-HT) receptors. The following sections summarize key findings regarding its biological activity.

Biological Activity Overview

- Serotonin Receptor Affinity :

- Phosphodiesterase Inhibition :

- Antinociceptive Properties :

Case Study 1: Antidepressant Potential

A study evaluated the antidepressant-like effects of a related compound in mouse models using the forced swim test (FST). The results indicated that the compound exhibited significant antidepressant activity at doses of 2.5 mg/kg, outperforming traditional anxiolytics like diazepam .

Case Study 2: Neuropathic Pain Model

In another study focusing on neuropathic pain, the compound was assessed alongside pregabalin. It was found to reduce tactile allodynia effectively without motor coordination impairment. The study highlighted changes in nerve growth factor (NGF) levels post-treatment, suggesting neuroprotective properties .

Data Table: Summary of Biological Activities

Preparation Methods

Pyridazine Scaffold Preparation

The pyridazine ring is typically constructed via cyclocondensation of 1,2-dicarbonyl compounds with hydrazines. For example, 3,6-dichloropyridazine serves as a versatile intermediate. In the patent US8501731, 3,6-dichloropyridazine reacts with phenylboronic acid under Suzuki-Miyaura conditions to introduce aryl groups. Adapting this, 3-chloro-6-morpholinopyridazine is synthesized by substituting one chloride with morpholine.

Reaction Conditions :

Regioselectivity Challenges

Morpholine substitution at position 6 is favored due to electronic effects: the para-chlorine on pyridazine activates position 6 for nucleophilic aromatic substitution. Computational studies suggest the electron-deficient pyridazine ring directs morpholine to the more electrophilic position.

Piperazine Coupling at Position 4

Buchwald-Hartwig Amination

The second chlorine at position 4 is replaced with piperazine via palladium-catalyzed coupling.

Optimized Protocol :

Alternative Ullmann Coupling

For cost-sensitive applications, copper-mediated Ullmann coupling offers a viable alternative:

- Catalyst : CuI (10 mol%).

- Ligand : 1,10-Phenanthroline.

- Solvent : DMSO, 120°C, 24 hours.

- Yield : 55–60%.

Acylation with 2-(Trifluoromethyl)benzoyl Chloride

Methanone Formation

The piperazine nitrogen undergoes acylation with 2-(trifluoromethyl)benzoyl chloride.

Procedure :

Side Reactions and Mitigation

Over-acylation at both piperazine nitrogens is prevented by using a slight excess of acyl chloride and controlling reaction temperature. The trifluoromethyl group’s electron-withdrawing nature enhances acyl chloride reactivity, necessitating slow addition to minimize diacylation.

Purification and Characterization

Chromatographic Purification

Spectroscopic Validation

- ¹H NMR : Key peaks include morpholine protons (δ 3.70–3.75 ppm), piperazine (δ 2.50–3.20 ppm), and trifluoromethylphenyl aromatic signals (δ 7.60–8.10 ppm).

- MS (ESI+) : m/z 467.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Buchwald-Hartwig | High regioselectivity, scalable | Expensive catalysts | 65–70% |

| Ullmann Coupling | Cost-effective | Longer reaction times, moderate yields | 55–60% |

| Direct Acylation | Rapid, high yielding | Requires strict stoichiometric control | 85–90% |

Challenges and Optimization Strategies

Regioselective Substitution

Positioning substituents at pyridazine positions 4 and 6 requires careful catalyst selection. Pd/Xantphos systems enhance selectivity for 6-morpholine substitution, while bulky ligands favor 4-piperazine coupling.

Q & A

Q. What are the optimal synthetic routes and purification methods for (4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling reactions, and ketone formation. Key steps include:

- Morpholino-pyridazine intermediate preparation : React 6-chloropyridazine with morpholine under reflux in a polar aprotic solvent (e.g., DMF) .

- Piperazine coupling : Use Buchwald-Hartwig amination or SNAr reactions to attach the piperazine moiety .

- Final methanone formation : Employ Friedel-Crafts acylation or coupling with 2-(trifluoromethyl)benzoyl chloride .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

- NMR spectroscopy : 1H/13C NMR confirms connectivity of morpholino, pyridazine, piperazine, and trifluoromethylphenyl groups. For example, the trifluoromethyl signal appears as a singlet at ~δ 125–130 ppm in 13C NMR .

- Mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ peak at m/z calculated for C24H24F3N5O2) .

- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for morpholino-containing analogs .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Kinase inhibition assays : Screen against kinases (e.g., PI3K, mTOR) due to structural similarity to morpholino-containing kinase inhibitors .

- GPCR binding studies : Use radioligand displacement assays (e.g., serotonin or dopamine receptors) given the piperazine moiety’s role in GPCR modulation .

- Cytotoxicity profiling : Test in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess therapeutic potential .

Advanced Research Questions

Q. How can QSAR studies guide structural optimization to enhance target selectivity?

- Descriptor selection : Compute electronic (HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters for the morpholino-pyridazine core .

- Activity cliffs : Identify substituents (e.g., replacing trifluoromethyl with chloro) that drastically alter bioactivity using 3D-QSAR (CoMFA/CoMSIA) .

- ADMET prediction : Use SwissADME to optimize logP (aim for 2–4) and reduce hERG liability .

Q. What computational strategies resolve contradictory data in molecular docking studies?

- Ensemble docking : Account for protein flexibility by docking into multiple receptor conformations (e.g., from MD simulations) .

- Free energy perturbation (FEP) : Quantify binding affinity changes when modifying the piperazine linker or trifluoromethyl group .

- Consensus scoring : Combine Glide, AutoDock, and MM-GBSA results to mitigate false positives .

Q. How can metabolic stability challenges be addressed during preclinical development?

- Liver microsome assays : Identify metabolic hotspots (e.g., morpholino ring oxidation) using LC-MS/MS .

- Deuterium incorporation : Stabilize vulnerable C-H bonds (e.g., piperazine adjacent to pyridazine) .

- Prodrug design : Mask labile groups (e.g., esterify the methanone) to improve oral bioavailability .

Q. What experimental approaches validate hypothesized off-target effects?

- Phosphoproteomics : Use SILAC-based mass spectrometry to map kinase signaling changes in treated cells .

- Thermal shift assays (TSA) : Identify unintended protein targets by monitoring thermal stability shifts .

- CRISPR-Cas9 screening : Knock out suspected off-target genes and assess rescue of phenotype .

Q. How can contradictory solubility data across studies be reconciled?

- Standardized protocols : Use USP buffers (pH 1.2–6.8) and shake-flask method with UV quantification .

- Co-solvent systems : Test DMSO/PBS mixtures (≤5% DMSO) to mimic physiological conditions .

- Solid-state analysis : Compare solubility of amorphous vs. crystalline forms via DSC and PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.